molecular formula C10H10N2O3S B068822 N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 175202-81-0

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B068822
CAS No.: 175202-81-0
M. Wt: 238.27 g/mol
InChI Key: UKDWCJNGBPZOBU-UHFFFAOYSA-N
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Description

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Degradation and Environmental Impact

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, as part of the broader class of compounds including benzothiazines, is involved in significant research exploring their degradation, environmental impact, and potential for forming harmful by-products. Advanced oxidation processes (AOPs) have been studied extensively for their ability to treat water contaminants, including acetaminophen (ACT) derivatives, leading to the formation of various by-products with different biotoxicities. The degradation pathways and the biotoxicity of these by-products, such as hydroquinone, benzoquinone, and acetamide, have been a major focus. These compounds' potential environmental risks underscore the importance of developing efficient degradation methods to mitigate their impact (Qutob et al., 2022).

Synthetic Strategies and Therapeutic Potential

The synthesis of benzothiazine derivatives, including structures akin to this compound, highlights the compound's foundational role in developing new pharmacological agents. Research into benzothiazines has revealed their potential as drug candidates for a myriad of diseases due to their significant biological activities. Synthetic strategies aim at creating benzothiazine derivatives with enhanced pharmacological profiles, demonstrating the versatility and therapeutic promise of this chemical scaffold (Mir, Dar, & Dar, 2020).

Antidepressant Research

The exploration of AMPA receptor agonists for depression treatment has seen the inclusion of compounds related to benzothiazines. The focus on ketamine, an NMDA receptor antagonist, has opened discussions on the antidepressant efficacy of related compounds, emphasizing the need for further research into benzothiazine derivatives as potential fast-acting antidepressants with fewer side effects. This area represents a promising avenue for future antidepressant therapies, highlighting the relevance of benzothiazine chemistry in addressing treatment-resistant depression (Yang et al., 2012).

Pharmacological Diversity

Benzothiazole derivatives, closely related to the chemical structure , have been identified for their broad pharmacological applications, including antimicrobial, anti-inflammatory, and antitumor activities. The structural diversity offered by benzothiazole compounds facilitates the discovery of novel therapeutic agents, underscoring the importance of benzothiazine and its derivatives in medicinal chemistry. This diversity not only speaks to the chemical versatility but also to the potential for developing new treatments for a range of diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Biochemical Analysis

Biochemical Properties

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be an effective and selective inhibitor of insulin release from rat pancreatic B cells, suggesting its interaction with KATP channels .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. For example, it has been reported to inhibit the proliferation of H4 cells, a neuroglioma cell line, and suppress cell migration . Moreover, it has been found to induce cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. For instance, it has been suggested to interact with KATP channels, leading to the inhibition of insulin release .

Properties

IUPAC Name

N-hydroxy-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-9(12-15)5-8-10(14)11-6-3-1-2-4-7(6)16-8/h1-4,8,15H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDWCJNGBPZOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381168
Record name N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-81-0
Record name N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How was N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide identified as a potential Enterococcus faecalis peptide deformylase inhibitor?

A1: Researchers used a combined approach of virtual screening and microbiological assays. First, they virtually screened the ZINC database, targeting the binding site of Enterococcus faecalis peptide deformylase. This compound was among the compounds identified through this virtual screening process. Subsequent microbiological assays confirmed its growth inhibition activity against Enterococcus faecalis [].

Q2: What is the significance of identifying new Enterococcus faecalis peptide deformylase inhibitors?

A2: The increasing threat of antibacterial resistance necessitates the discovery of new antibiotics with novel mechanisms of action []. Peptide deformylase, an enzyme essential for bacterial protein synthesis, represents a promising target for new antibacterial agents. Identifying potent inhibitors of this enzyme, like this compound, offers a potential solution to combat antibiotic resistance.

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